molecular formula C11H21FN2O2 B8131725 tert-Butyl (5-fluoroazepan-4-yl)carbamate

tert-Butyl (5-fluoroazepan-4-yl)carbamate

Cat. No.: B8131725
M. Wt: 232.29 g/mol
InChI Key: KMTQQQXYBFJDEP-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoroazepan-4-yl)carbamate is a carbamate derivative featuring a seven-membered azepane ring substituted with a fluorine atom at position 5 and a tert-butyloxycarbonyl (Boc) protecting group at position 2. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, particularly in pharmaceutical chemistry .

Properties

IUPAC Name

tert-butyl N-(5-fluoroazepan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTQQQXYBFJDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Boc Anhydride Protocol

The most common method involves reacting 5-fluoroazepan-4-amine with Boc anhydride in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) under basic conditions. Triethylamine (TEA) or sodium bicarbonate is used to deprotonate the amine, facilitating nucleophilic attack on Boc anhydride.

Example Procedure :

  • Dissolve 5-fluoroazepan-4-amine (1.0 eq) in anhydrous THF (0.1 M).

  • Add Boc anhydride (1.2 eq) and TEA (1.5 eq) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield : 75–90%.

Aqueous-Phase Boc Protection

For water-soluble intermediates, Boc protection is performed in biphasic systems (e.g., chloroform/water) using sodium bicarbonate as the base. This method avoids side reactions like epimerization and is scalable for industrial production.

Synthesis of 5-Fluoroazepan-4-amine Precursor

Ring Expansion of Piperidine Derivatives

5-Fluoroazepan-4-amine is synthesized via ring expansion of 4-aminopiperidine derivatives. Fluorination is achieved using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂).

Stepwise Process :

  • Ring Opening : Treat 4-aminopiperidine with phosgene to form a carbamate intermediate.

  • Fluorination : React with DAST at −78°C to introduce fluorine at C5.

  • Ring Expansion : Heat with ammonium chloride to form the azepane ring.

Yield : 60–70% after Boc protection.

Reductive Amination of Ketones

A seven-membered ketone intermediate is subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate. Subsequent fluorination with Selectfluor® yields 5-fluoroazepan-4-amine.

Alternative Synthetic Routes

Solid-Phase Synthesis

Used for parallel synthesis of azepane carbamates, this method employs Fmoc-protected amines on resin supports. After fluorination, the Boc group is introduced via Boc anhydride in DMF.

Advantages : High purity (>95%) and compatibility with automated systems.

Industrial-Scale Optimization

Solvent and Base Selection

ParameterOptimal ChoiceEffect on Yield
SolventTHF or acetonitrileMaximizes solubility
BaseSodium bicarbonateReduces side reactions
Temperature25–40°CBalances reaction rate and decomposition

Data from.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >98% purity.

  • Crystallization : Use n-heptane/isopropyl ether to isolate crystalline product.

Spectroscopic Characterization

NMR Data

Nucleusδ (ppm)MultiplicityAssignment
¹H1.68 (s, 18H)Singlettert-Butyl CH₃
3.74–3.76 (m, 6H)MultipletNCH₂ and NCH₂
¹⁹F−120 to −125SingletC5-F

Data from.

Mass Spectrometry

  • ESI-MS : m/z 233.3 [M+H]⁺.

  • HRMS : Calculated for C₁₁H₂₁FN₂O₂: 232.29; Found: 232.28.

Challenges and Solutions

Regioselectivity in Fluorination

Fluorination at C5 competes with C4 substitution. Using bulky bases (e.g., DIPEA) and low temperatures (−78°C) suppresses side reactions.

Boc Group Stability

The Boc group is acid-labile but stable under basic conditions. Deprotection with trifluoroacetic acid (TFA) is avoided until final stages .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (5-fluoroazepan-4-yl)carbamate can undergo oxidation reactions, particularly at the azepane ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LAH) or borane can be used.

    Substitution: The fluorine atom on the azepane ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the azepane ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted azepane derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
tert-Butyl (5-fluoroazepan-4-yl)carbamate has been investigated for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, making it suitable for developing drugs aimed at treating conditions such as cancer and autoimmune diseases. Studies have shown that compounds with similar structures exhibit activity against specific kinases involved in tumorigenesis and inflammation .

Case Study: Kinase Inhibition
Research has highlighted the effectiveness of this compound derivatives in inhibiting PIM kinases (PIM1, PIM2, and PIM3), which are implicated in several malignancies. For instance, a study demonstrated that modifications to the azepane ring could enhance the selectivity and potency of these inhibitors against various cancer cell lines .

Synthetic Applications

Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. It is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, showcasing its role in constructing complex molecular architectures .

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Palladium-Catalyzed AmidationSynthesis of N-Boc-protected anilines from aryl halides
Construction of Tetrasubstituted PyrrolesFunctionalization at the C-3 position using tert-butyl carbamate
Synthesis of Pyrazole DerivativesCoupling reactions yielding pyrazole compounds with therapeutic potential

Biochemical Studies

In Vitro Activity
The compound has been tested for its biochemical activity against various cancer cell lines. The results indicate that derivatives of this compound can decrease cell viability significantly, with IC50 values demonstrating potent anti-cancer activity .

Case Study: Acute Myeloid Leukemia
In a specific study focused on acute myeloid leukemia (AML), certain derivatives exhibited increased sensitivity compared to other cell types, suggesting a targeted therapeutic approach might be feasible using this compound .

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoroazepan-4-yl)carbamate would depend on its specific application. In biological systems, it might interact with enzymes or receptors through its carbamate group, potentially inhibiting or modifying their activity. The fluorine atom could enhance binding affinity or selectivity through electronic effects.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s azepane ring contrasts with pyrimidine (CAS 1799420-92-0) or chromenone (Example 75) backbones in analogs. Fluorine substitution is common in analogs (e.g., CAS 1799420-92-0, Example 75), likely to enhance metabolic stability and modulate electronic properties .

Functional Group Impact :

  • The Boc group in all compounds ensures amine protection, but steric hindrance varies. For instance, the biphenyl group in CAS 90719-32-7 may reduce solubility compared to the smaller azepane core .
  • Hydroxyl or methyl groups in analogs (e.g., CAS 1426129-50-1) introduce hydrogen-bonding or lipophilic interactions, absent in the target compound.

Physicochemical Properties :

  • Example 75’s high molecular weight (615.7 g/mol) and melting point (163–166°C) suggest crystalline stability, whereas the target compound’s smaller size may improve bioavailability .
  • Data gaps (e.g., solubility, logP) limit direct comparisons but highlight the need for further experimental characterization.

Biological Activity

Tert-butyl (5-fluoroazepan-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.

The primary mechanism attributed to this compound involves its role as an inhibitor of key enzymes associated with amyloid beta peptide (Aβ) aggregation. Specifically, it has been reported to act as both a β-secretase and an acetylcholinesterase inhibitor. This dual action is significant as it not only prevents the formation of toxic Aβ aggregates but also enhances cholinergic neurotransmission, which is often impaired in AD patients .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable protective effects against Aβ-induced cytotoxicity in astrocyte cell cultures. The compound was shown to improve cell viability significantly when co-administered with Aβ 1-42, suggesting a protective role against oxidative stress and inflammatory responses typically triggered by Aβ exposure.

Table 1: In Vitro Efficacy of this compound

ParameterResult
Cell Viability at 100 μM100% viability
Cell Viability with Aβ 1-4262.98 ± 4.92%
TNF-α ProductionReduced but not significant
β-secretase Inhibition (IC50)15.4 nM
Acetylcholinesterase InhibitionK_i = 0.17 μM

In Vivo Studies

In vivo assessments using scopolamine-induced models of AD have provided insights into the compound's efficacy in a more complex biological environment. While the compound showed some protective effects in astrocytes, the results indicated that it might not be as effective as traditional treatments like galantamine when administered systemically. This discrepancy may be attributed to bioavailability issues within the brain .

Case Study: Scopolamine Model

In a study involving scopolamine-treated rats:

  • Aβ Levels : Increased significantly compared to control.
  • Effect of this compound : Did not significantly reduce Aβ levels compared to galantamine treatment.

These findings highlight the necessity for further optimization of the compound's delivery mechanisms to enhance its therapeutic potential.

Antioxidant Activity

While this compound has demonstrated some antioxidant properties, its efficacy appears limited compared to other compounds. For instance, the antioxidant effect was noted to have an IC50 greater than 400 μM, indicating that while it may contribute to reducing oxidative stress, it is not primarily an antioxidant agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for tert-Butyl (5-fluoroazepan-4-yl)carbamate?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving carbamate protection, fluorination, and azepane ring formation. A common approach involves:

  • Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Step 2 : Fluorination at the 5-position of the azepane ring using DAST (diethylaminosulfur trifluoride) or Selectfluor, followed by purification via column chromatography .
  • Step 3 : Boc deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final product. Validate purity using HPLC or LC-MS .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks (Category 2A eye irritation, H319; Category 3 respiratory irritation, H335) .
  • Storage : Store refrigerated (2–8°C) in airtight containers away from incompatible materials (strong acids/oxidizers) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR : Use deuterated solvents (e.g., CDCl₃) to resolve signals for the Boc group (1.4 ppm, singlet) and azepane protons (3.0–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (257.26 g/mol) via ESI-MS or HRMS .
  • X-ray Crystallography : Employ SHELX software for crystal structure refinement (if crystalline forms are obtainable) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for fluorination?

  • Methodological Answer :

  • DFT Calculations : Predict fluorination regioselectivity using Gaussian or ORCA software. Analyze transition states to identify energy barriers for competing pathways .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to assess solvent polarity impacts on reaction yields. For example, acetonitrile may stabilize intermediates better than THF .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., via in-situ IR monitoring) .

Q. How to resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) at pH 2 (HCl), 7.4 (phosphate buffer), and 10 (NaOH). Monitor degradation via UPLC-MS.
  • Mechanistic Insights : Identify hydrolysis pathways (e.g., Boc cleavage at acidic pH vs. azepane ring opening at basic pH) using LC-MS/MS fragmentation patterns .
  • Control Strategies : Adjust formulation buffers (e.g., citrate for pH 3–6 stability) or employ lyophilization to mitigate hydrolysis .

Q. What advanced techniques validate stereochemical purity in derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers. Validate with optical rotation measurements .
  • NOESY NMR : Detect spatial proximity of protons (e.g., 5-fluoro and adjacent azepane protons) to confirm stereochemistry .
  • X-ray Diffraction : Resolve absolute configuration using SHELXL for crystal structure refinement (if single crystals are obtainable) .

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